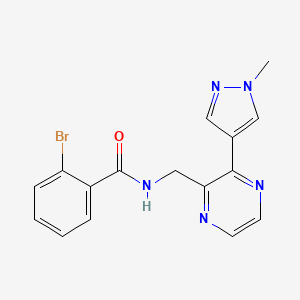
2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C16H14BrN5O. It contains a benzamide group (a benzene ring attached to an amide group), a pyrazinyl group (a six-membered ring with two nitrogen atoms), and a methylpyrazolyl group (a five-membered ring with two nitrogen atoms and a methyl group). The exact arrangement of these groups in the molecule would need to be determined by techniques such as X-ray crystallography .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, also known as 2-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that derivatives of pyrazole and pyrazine, like this compound, can be effective against a range of bacterial strains .
Anticancer Properties
The compound’s ability to inhibit receptor tyrosine kinases (RTKs) makes it a candidate for cancer research. RTKs are often overactive in cancer cells, and inhibiting them can reduce tumor growth and proliferation . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising for chemotherapy development.
Antimalarial Research
Compounds containing pyrazole and pyrazine rings have been explored for their antimalarial properties. This compound could potentially inhibit the growth of Plasmodium species, the parasites responsible for malaria . Molecular simulations have supported its binding affinity to key enzymes in the parasite’s lifecycle.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is linked to its ability to inhibit enzymes involved in the inflammatory response. Pyrazole derivatives are known to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Research into pyrazole and pyrazine derivatives has also explored their antiviral capabilities. This compound could potentially inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes it a candidate for developing treatments against viruses such as influenza and hepatitis.
Neuroprotective Effects
The compound’s structure suggests it could have neuroprotective properties. By modulating neurotransmitter levels and protecting neurons from oxidative stress, it could be useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Studies on similar compounds have shown promising results in animal models.
Antioxidant Properties
The presence of pyrazole and pyrazine rings in the compound suggests it could act as an antioxidant. Antioxidants neutralize free radicals, which can cause cellular damage. This property is valuable in preventing diseases related to oxidative stress, such as cardiovascular diseases and certain cancers .
Antidiabetic Research
This compound may also have potential in antidiabetic research. Pyrazole derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels . This makes them promising candidates for developing new treatments for diabetes.
Future Directions
The future directions for research on “2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” could include exploring its potential biological activities, given that many compounds containing pyrazole rings have been found to exhibit a wide range of such activities . Further studies could also investigate its synthesis and the reactions it can undergo .
properties
IUPAC Name |
2-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAUTJFJVQRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


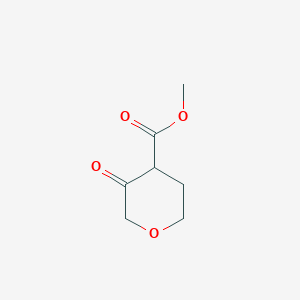

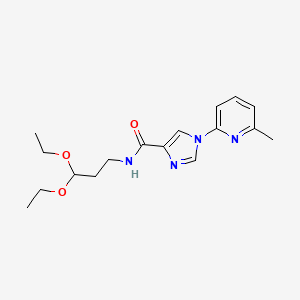
![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)
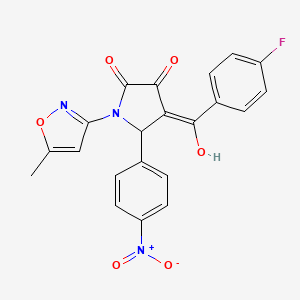
![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)
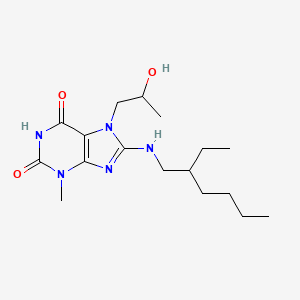
![1,3-dimethyl-7-phenyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840582.png)
![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)
